Propenone, 1-(4-methyl-2-phenyl-5-thiazolyl)-3-dimethylamino-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

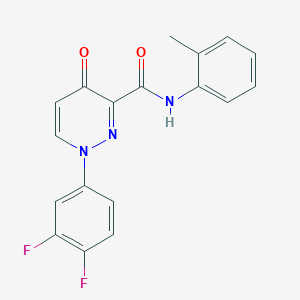

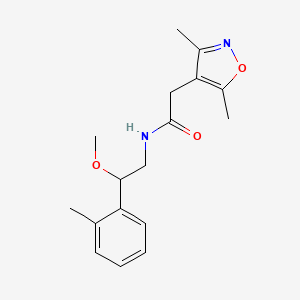

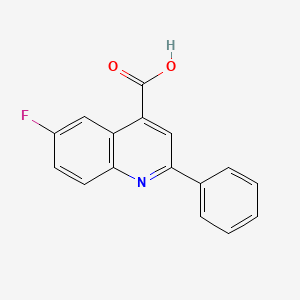

“Propenone, 1-(4-methyl-2-phenyl-5-thiazolyl)-3-dimethylamino-” is a chemical compound with the molecular formula C15H16N2OS . It is also known by its CAS number 257862-98-9.

Molecular Structure Analysis

The molecular structure of this compound can be represented by the canonical SMILES stringCC1=C (SC (=N1)C2=CC=CC=C2)C (=O)C . This represents the arrangement of atoms and their connectivity, but does not provide information about the 3D structure or conformation of the molecule. Physical And Chemical Properties Analysis

This compound has a molecular weight of 217.29 g/mol . It has a XLogP3-AA value of 3, which is a measure of its hydrophobicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . It has 2 rotatable bonds . Its exact mass and monoisotopic mass are both 217.05613515 g/mol . Its topological polar surface area is 58.2 Ų .Applications De Recherche Scientifique

Chemical Properties and Reactions

Reactivity with Amines : This propenone reacts with various amines such as 2-Aminothiazol and 2-Aminopyridin, leading to the formation of heterocyclic enaminoketones (Junek, Sterk, & Wrtilek, 1969).

Synthesis of Derivatives : The compound can be modified to create derivatives with thiosemicarbazidic groups, which exhibit antileukemia activity (Popuşoi et al., 2014).

Spectral Properties and Applications

- Photoreactivity and Laser Applications : The compound demonstrates specific spectral properties, making it suitable for use as a green-emitting laser dye (El-Daly et al., 2011).

Material Science and Dye Synthesis

- Synthesis of Disperse Dyes : It is used in the synthesis of disperse dyes, showcasing its application in the field of material science (Elapasery et al., 2020).

Pharmaceutical Research

Antimicrobial Activity : Certain derivatives of this compound have been investigated for their antimicrobial properties (Swarnkar, Ameta, & Vyas, 2014).

Potential Anti-Cancer Applications : Some chelates formed with this compound have shown cytotoxic action against human breast cancer cell lines, suggesting potential anti-cancer applications (Al-adilee & Hasan, 2021).

Miscellaneous Applications

- Synthesis of Azo Dye/Schiff Base/Chalcone Derivatives : It is used in the synthesis of novel azo dye/Schiff base/Chalcone derivatives with potential antipsychotic activity (Gopi, Sastry, & Dhanaraju, 2017).

Propriétés

IUPAC Name |

(E)-3-(dimethylamino)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2OS/c1-11-14(13(18)9-10-17(2)3)19-15(16-11)12-7-5-4-6-8-12/h4-10H,1-3H3/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHWFFTPILWMKHY-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)C=CN(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)/C=C/N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24820368 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Propenone, 1-(4-methyl-2-phenyl-5-thiazolyl)-3-dimethylamino- | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[4-(4-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2440441.png)

![3-Methyl-6,7-dihydrobenzo[d]isoxazol-4-ol](/img/structure/B2440448.png)

![2-(4-chlorophenoxy)-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2440449.png)

![(2E)-3-[4-({4-[2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)ethyl]piperazin-1-yl}sulfonyl)phenyl]prop-2-enoic acid](/img/structure/B2440451.png)

![N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2440458.png)